6-methyl-N-phenyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine moiety, and a benzenesulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is attached through a sulfonylation reaction, where the piperazine derivative reacts with a benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is unique due to its specific structural features, which may confer distinct biological activities and selectivity for certain molecular targets. Its combination of a pyrimidine ring, piperazine moiety, and benzenesulfonyl group sets it apart from other similar compounds.
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-17-7-6-10-20(15-17)30(28,29)27-13-11-26(12-14-27)22-23-18(2)16-21(25-22)24-19-8-4-3-5-9-19/h3-10,15-16H,11-14H2,1-2H3,(H,23,24,25) |
InChI Key |
NMGVVCDPNBHVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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